molecular formula C21H15N3O3S B2989022 2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone CAS No. 329079-89-2

2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone

Cat. No.: B2989022
CAS No.: 329079-89-2
M. Wt: 389.43
InChI Key: FTNSFKAFDNIENS-UHFFFAOYSA-N
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Description

2-[(4-Nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is a synthetic quinazolinone derivative characterized by a 4-nitrobenzylsulfanyl group at position 2 and a phenyl group at position 3. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties . The nitro group (-NO₂) at the para position of the benzylsulfanyl moiety introduces strong electron-withdrawing effects, which can modulate electronic properties and biological interactions compared to other substituents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c25-20-18-8-4-5-9-19(18)22-21(23(20)16-6-2-1-3-7-16)28-14-15-10-12-17(13-11-15)24(26)27/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNSFKAFDNIENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Cycloaddition: Dienes or dienophiles under thermal or photochemical conditions.

Major Products

The major products formed from these reactions include amino-substituted quinazolinones, various substituted quinazolinones, and cycloadducts with enhanced biological activity.

Scientific Research Applications

2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family. It is characterized by a quinazoline backbone with a phenyl group and a sulfanyl moiety attached to a 4-nitrobenzyl substituent. Quinazolinones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the nitro group in this compound may enhance its reactivity and biological profile.

The applications of this compound may include:

  • Potential in drug development as a therapeutic agent
  • Serves as a building block in synthesizing more complex molecules with desired properties
  • Use in material science for creating novel materials

Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific combination of a nitro group and sulfanyl linkage, which may influence its reactivity and biological profile differently compared to other derivatives.

Compound NameStructure FeaturesBiological Activity
2-(Phenylthio)-3-(pyridin-2-yl)quinazolin-4(3H)-oneContains phenylthio and pyridine groupsAntimicrobial activity
2-(Benzothiazol-2-yl)-3-(phenyl)quinazolin-4(3H)-oneIncorporates benzothiazole moietyAnticancer properties
2-(Chlorobenzylsulfanyl)-4(3H)-quinazolinoneChlorobenzyl substituentAntiviral activity

Mechanism of Action

The mechanism of action of 2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological targets, leading to inhibition of enzyme activity or modulation of receptor function. The sulfanyl group can form covalent bonds with thiol groups in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinazolinones exhibit structural versatility, with modifications at positions 2 and 3 significantly influencing their physicochemical and biological profiles. Below is a comparative analysis of key analogues:

Compound Name Substituent (Position 2) Substituent (Position 3) Molecular Weight (g/mol) Key Biological Activities References
Target Compound 4-Nitrobenzylsulfanyl Phenyl 420.91 Under investigation (potential anticancer, antimicrobial)
2-Ferrocenyl-4(3H)-quinazolinone Ferrocenyl H 372.20 Electrochemically active, ligand applications
3-(4-Methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-4(3H)-quinazolinone 3-Methylbenzylsulfanyl 4-Methoxyphenyl 406.50 Antioxidant, anti-inflammatory
2-(4-Chlorophenyl)-2-oxoethylsulfanyl-3-ethyl-4(3H)-quinazolinone 4-Chlorophenyl-oxoethylsulfanyl Ethyl 372.84 Not specified (structural analogue)
2-Styryl-4(3H)-quinazolinone derivatives Styryl (e.g., 4-substituted) Propyl/H ~300–350 Antileishmanial, EGFR inhibition
3-(4-Bromophenyl)-4(3H)-quinazolinone H 4-Bromophenyl 301.12 Anti-inflammatory, antioxidant

Key Observations :

  • Electron-Withdrawing vs.
  • Bulkiness and Steric Effects : Bulky substituents (e.g., ferrocenyl in ) may hinder membrane permeability but improve redox activity. The 4-nitrobenzylsulfanyl group balances moderate bulk with electronic effects.
  • Position 3 Modifications: A phenyl group at position 3 (as in the target compound) is common in bioactive quinazolinones, contributing to π-π stacking interactions in enzyme binding pockets .

Comparison with Analogues :

  • Ferrocenyl derivatives require specialized reagents like ferrocenecarbonyl chloride .
  • Styryl-substituted quinazolinones are synthesized via tandem one-pot reactions involving Knoevenagel condensation .

Pharmacological Activities

Anticancer Potential :
  • The target compound’s nitro group may enhance DNA intercalation or enzyme inhibition, similar to 2-styrylquinazolinones showing EGFR inhibitory activity .
  • Contrast: Ferrocenyl derivatives exhibit redox-mediated cytotoxicity , whereas iodo-substituted quinazolinones (e.g., 6-iodo-2-mercapto derivatives) show potent antitumor activity (GI₅₀ = 2.7–3.9 µM) .
Anti-Inflammatory and Antioxidant Effects :
  • The nitro group’s electron-withdrawing nature may reduce antioxidant efficacy compared to phenolic derivatives (e.g., 3-(4-methoxyphenyl) analogues with DPPH scavenging IC₅₀ ~20 µM) .
  • Comparison : Bromo and methyl substituents at position 3 enhance anti-inflammatory activity (e.g., 3-(4-bromophenyl) derivatives inhibit BSA denaturation by ~80% vs. ibuprofen) .
Anticonvulsant Activity :
  • Methaqualone analogues with 2-methyl-3-o-tolyl groups show CNS activity . The target compound’s nitro group may alter blood-brain barrier penetration compared to these lipophilic derivatives.

Physicochemical Properties

  • Stability : Nitro groups are generally stable under physiological conditions, unlike thione groups (e.g., 4(3H)-quinazoline thione derivatives prone to oxidation) .

Biological Activity

2-[(4-nitrobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone, a compound with the CAS number 329079-89-2, belongs to the quinazolinone class of heterocyclic compounds, which have been extensively studied for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H15N3O3S
  • Molecular Weight : 385.43 g/mol
  • Structure : The compound features a quinazolinone core with a nitrobenzylthio substituent, which may enhance its biological activity through specific interactions with biological targets.

Antibacterial Activity

Research has demonstrated that quinazolinones exhibit significant antibacterial properties. The compound this compound was evaluated for its efficacy against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA).

  • Mechanism : The antibacterial activity is attributed to the compound's ability to bind to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis. This binding leads to conformational changes that increase the susceptibility of bacteria to β-lactam antibiotics .

Anticancer Activity

Quinazolinones have also been investigated for their cytotoxic effects against cancer cell lines. In vitro studies indicate that this compound exhibits cytotoxicity against various cancer cells.

Cell LineIC50 (µM)Reference
PC310
MCF-710
HT-2912

The compound's cytotoxic effects are believed to arise from the induction of apoptosis and cell cycle arrest in cancer cells.

Analgesic Activity

In addition to its antibacterial and anticancer properties, studies have shown that quinazolinone derivatives can exhibit analgesic effects. For instance, a related quinazolinone demonstrated higher analgesic activity compared to standard drugs like Aspirin and Indomethacin .

Case Studies and Research Findings

  • Antibacterial Efficacy Against MRSA :
    A study highlighted the effectiveness of quinazolinones in a mouse model of MRSA infection. The combination of quinazolinones with β-lactam antibiotics showed synergistic effects, enhancing bacterial clearance and reducing mortality rates in infected mice .
  • Cytotoxic Studies :
    A series of derivatives were synthesized and tested for their cytotoxic properties against several cancer cell lines. The findings indicated that modifications in the quinazolinone structure could lead to enhanced potency against specific cancer types .
  • Analgesic Testing :
    In vivo tests demonstrated significant analgesic effects in models of pain induced by acetic acid. The results suggested that structural variations in quinazolinones could influence their analgesic potency .

Q & A

Q. Basic Toxicity Screening

  • In vitro : Cytotoxicity assays (e.g., MTT on HepG2 cells) and hemolysis tests assess acute toxicity.
  • In vivo : Acute oral toxicity in rodents (e.g., single 300 mg/kg dose) monitors mortality, organ weight changes, and histopathology over 14 days .
    Advanced Mechanistic Studies
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage.
  • Metabolic stability : Microsomal incubation (e.g., rat liver microsomes) identifies reactive metabolites. For example, nitro-reduction to amines may generate hepatotoxic intermediates, requiring structural mitigation (e.g., fluorination at position 8) .

How do substituents at positions 2 and 3 influence antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA)?

Q. Basic SAR Trends

  • Position 2 : Sulfanyl groups (e.g., 4-nitrobenzyl) enhance Gram-positive activity by disrupting penicillin-binding protein (PBP) interactions. Removal of the sulfanyl group reduces MIC values by >100-fold .
  • Position 3 : Aromatic substituents (e.g., phenyl) improve lipophilicity and biofilm penetration but may increase plasma protein binding .
    Advanced Modifications
  • Nitro vs. cyano : Replacing the 4-nitro group with cyano maintains potency while reducing cytotoxicity (e.g., compound 27 in ).
  • Heterocyclic fusion : Pyridyl or morpholine derivatives at position 2 improve solubility and pharmacokinetics (e.g., oral bioavailability >50% in murine models) .

What strategies are used to address low solubility of 4(3H)-quinazolinones in pharmacological assays?

Q. Basic Approaches

  • Co-solvents : DMSO (<1% v/v) or cyclodextrin inclusion complexes.
  • Salt formation : Hydrochloride salts of basic amine derivatives .
    Advanced Formulation
  • Nanoemulsions : Lipid-based carriers (e.g., Labrafil®) improve oral absorption.
  • Prodrugs : Phosphonate esters or glycosyl conjugates enhance aqueous solubility and target specificity .

How do researchers validate target engagement for 4(3H)-quinazolinones in complex biological systems?

Q. Basic Validation

  • Enzymatic assays : Direct inhibition of recombinant targets (e.g., Leishmania dihydroorotate dehydrogenase or bacterial topoisomerase IV) .
  • Competitive binding : Fluorescence polarization with labeled substrates (e.g., FITC-penicillin for PBPs) .
    Advanced Techniques
  • Click chemistry : Azide-tagged probes (e.g., 2-azidoethyl derivatives) enable pull-down assays and cellular imaging .
  • Crystallography : Co-crystal structures with S. aureus PBP2a (PDB: 6Q9N) reveal binding modes and guide lead optimization .

What analytical techniques are critical for characterizing 4(3H)-quinazolinone derivatives?

Q. Basic Characterization

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., phenyl at position 3 vs. 2).
  • HPLC-MS : Purity assessment (>95%) and molecular ion verification .
    Advanced Analysis
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., E vs. Z isomers in styryl derivatives) .
  • DSC/TGA : Evaluates thermal stability for formulation development .

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